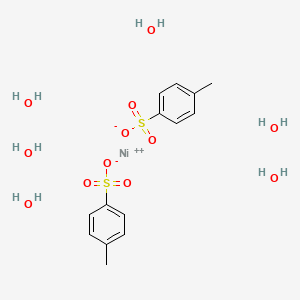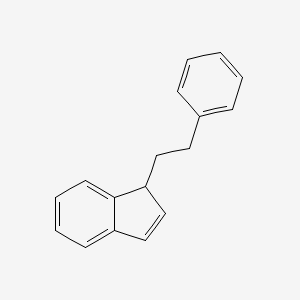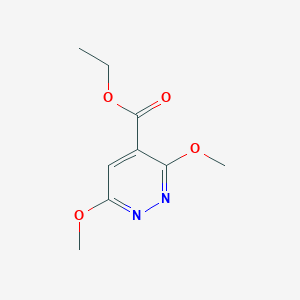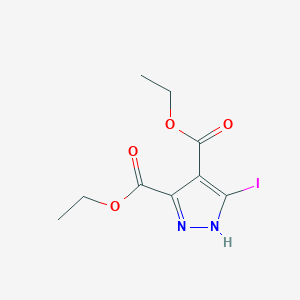
9-Dimethylsilylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Dimethylsilylfluorene (9-DSF) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile fluorophore that is used in a variety of biochemical and physiological studies due to its unique properties. 9-DSF is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy, flow cytometry, and imaging. Furthermore, 9-DSF has been used in studies of cell signaling, gene expression, and protein-protein interactions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 9-Dimethylsilylfluorene can be achieved through a multi-step process involving the protection of the fluorene molecule followed by the introduction of the dimethylsilyl group.
Starting Materials
Fluorene, Chlorodimethylsilane, Sodium hydride, Tetrahydrofuran, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium sulfate, Diethyl ethe
Reaction
Fluorene is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of fluorene., Chlorodimethylsilane is added to the reaction mixture to introduce the dimethylsilyl group onto the fluorene molecule., The resulting product is then treated with hydrochloric acid to remove the protecting group and form 9-Dimethylsilylfluorene., The crude product is purified by washing with sodium bicarbonate and sodium sulfate, followed by recrystallization from diethyl ether.
Wissenschaftliche Forschungsanwendungen
9-Dimethylsilylfluorene has a wide range of applications in scientific research. It has been used in a variety of studies such as cell signaling, gene expression, and protein-protein interactions. 9-Dimethylsilylfluorene is also used in fluorescence microscopy, flow cytometry, and imaging. It is a highly fluorescent molecule that is able to emit light in both the visible and near-infrared (NIR) ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for these applications.
Wirkmechanismus
9-Dimethylsilylfluorene is a fluorophore, which means that it is able to absorb and emit light. When 9-Dimethylsilylfluorene is exposed to light, it absorbs the energy and undergoes a transition from the ground state to an excited state. In the excited state, the molecule can emit light in the visible and NIR ranges of the electromagnetic spectrum. The intensity of the emitted light is proportional to the amount of energy absorbed.
Biochemische Und Physiologische Effekte
9-Dimethylsilylfluorene has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and toxins on cells, as well as to study the effects of gene expression on cell physiology. 9-Dimethylsilylfluorene has also been used to study the effects of cell signaling pathways on cell physiology. It has been used to study the effects of hormones and growth factors on cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
9-Dimethylsilylfluorene has several advantages for lab experiments. It is a highly fluorescent molecule that is able to emit light in both the visible and NIR ranges of the electromagnetic spectrum. This makes it an ideal fluorophore for applications such as fluorescence microscopy and flow cytometry. Furthermore, 9-Dimethylsilylfluorene is a relatively inexpensive fluorophore, and its synthesis is both efficient and cost-effective.
However, there are some limitations to using 9-Dimethylsilylfluorene in lab experiments. It is not as photostable as some other fluorophores, meaning that it can degrade over time when exposed to light. Furthermore, 9-Dimethylsilylfluorene is not as sensitive as some other fluorophores, meaning that it may not be able to detect low concentrations of molecules.
Zukünftige Richtungen
There are several potential future directions for research involving 9-Dimethylsilylfluorene. One potential direction is to use 9-Dimethylsilylfluorene to study the effects of environmental factors on cell physiology. Another potential direction is to use 9-Dimethylsilylfluorene to study the effects of drugs and toxins on cells. Additionally, 9-Dimethylsilylfluorene could be used to study the effects of gene expression on cell behavior. Finally, 9-Dimethylsilylfluorene could be used to study the effects of cell signaling pathways on cell physiology.
Eigenschaften
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dimethylsilylfluorene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

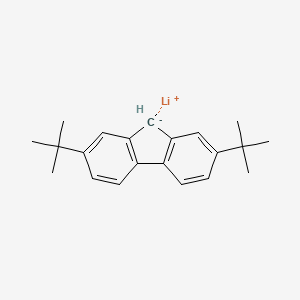
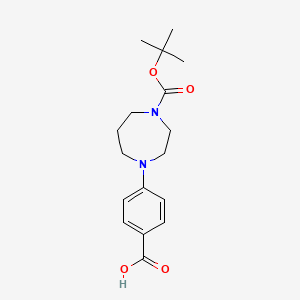
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)



